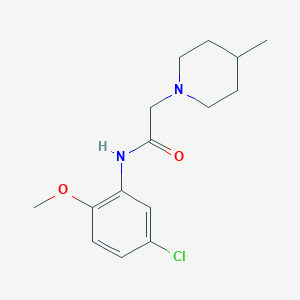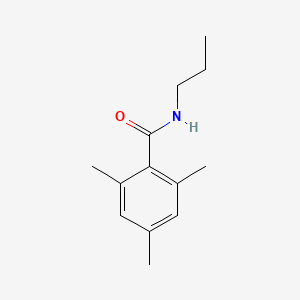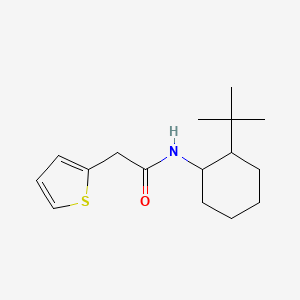
N-(5-chloro-2-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as ML352, is a small molecule drug that has shown potential in treating various types of cancer. This drug was first synthesized in 2011 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
MDMX is a protein that regulates the activity of another protein called p53, which is known as the "guardian of the genome" due to its role in preventing the development of cancer. In cancer cells, MDMX is often overexpressed, which leads to the inactivation of p53 and allows the cancer cells to grow and divide uncontrollably. ML352 works by binding to MDMX and preventing it from interacting with p53, thereby restoring the activity of p53 and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
ML352 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by activating the p53 pathway, which leads to the upregulation of genes involved in apoptosis and cell cycle arrest. ML352 also inhibits the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML352 is its specificity for MDMX, which makes it a promising candidate for cancer therapy. However, the drug has some limitations, including its poor solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for ML352.
Orientations Futures
There are several future directions for research on ML352. One area of interest is the development of more potent and selective MDMX inhibitors that can overcome the limitations of ML352. Another direction is the investigation of the drug's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, more research is needed to better understand the mechanisms underlying the drug's effects on cancer cells and to identify biomarkers that can predict patient response to the drug.
Méthodes De Synthèse
The synthesis of ML352 involves a series of chemical reactions that start with the reaction of 5-chloro-2-methoxyaniline and 4-methylpiperidine with acetic anhydride. The resulting intermediate is then treated with hydrochloric acid and purified to obtain the final product.
Applications De Recherche Scientifique
ML352 has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, colon, and lung cancer cells. The drug works by inhibiting the activity of a protein called MDMX, which is overexpressed in many types of cancer cells. By inhibiting MDMX, ML352 can induce cell death in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(16)3-4-14(13)20-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRFTRPUZXCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
![1-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}piperazine](/img/structure/B5343223.png)


![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
![5-[(3-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5343249.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5343261.png)